molecular formula C18H17N3O3 B11343425 5-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11343425
M. Wt: 323.3 g/mol
InChI Key: UBMITYSYURPUQL-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyridinylmethyl group, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide typically involves a multi-step process:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using ethoxybenzene derivatives.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached through a coupling reaction, often using reagents like pyridine-4-carboxaldehyde and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-(4-Ethoxyphenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide
  • 5-(4-Chlorophenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide
  • 5-(4-Fluorophenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide

Uniqueness

5-(4-Ethoxyphenyl)-N-[(pyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-2-23-15-5-3-14(4-6-15)17-11-16(21-24-17)18(22)20-12-13-7-9-19-10-8-13/h3-11H,2,12H2,1H3,(H,20,22)

InChI Key

UBMITYSYURPUQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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